molecular formula C10H14N2O3 B2973248 1-[(3-Nitrobenzyl)amino]propan-2-ol CAS No. 893584-07-1

1-[(3-Nitrobenzyl)amino]propan-2-ol

Cat. No. B2973248
M. Wt: 210.233
InChI Key: LSDVLXCTMQQSPC-UHFFFAOYSA-N
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Description

1-[(3-Nitrobenzyl)amino]propan-2-ol, also known as isopropanolamine , is an amino alcohol with the chemical formula C₃H₉NO . It can be prepared by the addition of aqueous ammonia to propylene oxide . The compound is chiral, and its structure consists of a hydroxyl group attached to the second carbon of a propan-2-ol backbone, with an amino group on the adjacent carbon.


Synthesis Analysis

The synthesis of 1-[(3-Nitrobenzyl)amino]propan-2-ol involves the reaction of aqueous ammonia with propylene oxide . This process yields the desired compound, which finds applications in various fields .


Molecular Structure Analysis

The molecular structure of 1-[(3-Nitrobenzyl)amino]propan-2-ol features a nitrobenzyl group (3-nitrobenzyl) attached to the amino group. The chiral center at the second carbon provides two enantiomers: ®-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol .


Chemical Reactions Analysis

1-[(3-Nitrobenzyl)amino]propan-2-ol serves as an intermediate in the synthesis of various pharmaceutical drugs. It is also used as a buffer and a solubilizer for oil and fat. Additionally, it neutralizes fatty acids and sulfonic acid-based surfactants. The racemic form is employed in metalworking fluids, waterborne coatings, personal care products, and the production of titanium dioxide and polyurethanes .


Physical And Chemical Properties Analysis

  • Refractive Index (nD) : 1.4479

Safety And Hazards

  • Handle with care due to its flammability and potential health risks .

properties

IUPAC Name

1-[(3-nitrophenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-8(13)6-11-7-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVLXCTMQQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol

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